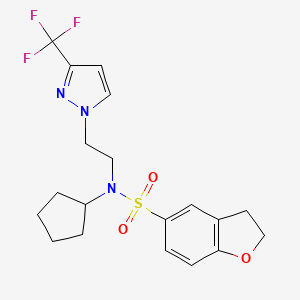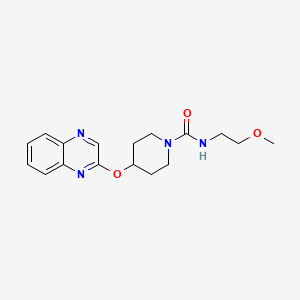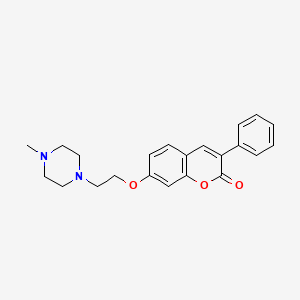![molecular formula C20H20Cl4N2O B2859796 1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride CAS No. 1052544-57-6](/img/structure/B2859796.png)
1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C20H20Cl4N2O and its molecular weight is 446.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structures
Chemical synthesis involving complex molecules often explores the interactions and reactivity of different chemical groups. For instance, the study on the activation of 1,1-diphenyl-2-propyn-1-ol by a metallic fragment highlights the formation of a cationic complex that undergoes deprotonation and rearrangement, leading to a neutral complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring. This showcases the intricate processes in developing novel chemical entities with specific structural features for various applications in material science and medicinal chemistry (M. C. Puerta, P. Valerga, & M. Palacios, 2008).
Supramolecular Chemistry
The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Research into the co-crystallization of carboxylic acids with bipyridyl type ligands has contributed to understanding how these assemblies can form different supramolecular architectures. This knowledge is crucial for the development of new materials with specific mechanical, optical, and electronic properties, demonstrating the versatility of chemical compounds in creating advanced materials with designed functionalities (Samuel Ebenezer & P. Muthiah, 2011).
Polymer Science
In polymer science, the synthesis of new polymers with unique properties is a significant area of research. For example, the preparation of optically active poly(azo-ester-imid)s through interfacial polycondensation showcases the innovation in creating materials with high inherent viscosities, optical activities, and thermal stabilities. These polymers have applications in various fields, including electronics, photonics, and biomedicine, illustrating the importance of chemical compounds in advancing polymer technology and materials science (A. Hajipour, Saeed Zahmatkesh, Parniyan Roosta, & Arnold E. Ruoho, 2009).
Molecular Electronics and Photonics
Advancements in molecular electronics and photonics often involve the synthesis and characterization of molecules with specific electronic properties. Studies on dibranched, heterocyclic "push-pull" chromophores and their incorporation into thin films for nonlinear optical response have provided insights into the role of molecular architecture in determining the optical and electrooptic properties of materials. This research is foundational for developing new optoelectronic devices, including sensors, light-emitting diodes, and photovoltaic cells, highlighting the application of chemical compounds in the cutting-edge field of molecular electronics (A. Facchetti et al., 2006).
Propiedades
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(pyridin-2-ylmethylamino)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O.2ClH/c21-17-8-4-15(5-9-17)20(25,16-6-10-18(22)11-7-16)14-23-13-19-3-1-2-12-24-19;;/h1-12,23,25H,13-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZDNEHTYKOWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)




![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)





![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)